N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide features a hybrid structure combining two pharmacologically significant heterocyclic systems: a [1,2,4]triazolo[1,5-a]pyrimidine core and a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is well-documented for its broad biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiparasitic properties . This hybrid architecture positions the compound as a promising candidate for drug discovery, particularly in oncology and infectious diseases.
The carboxamide linkage at position 2 of the triazolo[1,5-a]pyrimidine core enhances solubility and facilitates interactions with biological targets, while the 5,7-dimethyl substituents may improve metabolic stability . The phenyl-dihydroimidazothiazole side chain introduces steric and electronic modifications that could influence target binding specificity.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex compound that integrates multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound's mechanism of action is primarily linked to its structural composition, which allows it to interact with various biological targets. The imidazo[2,1-b]thiazole and triazolo[1,5-a]pyrimidine moieties are known for their roles in inhibiting key enzymes and pathways involved in cancer progression.
Target of Action
Research indicates that this compound targets several cellular pathways associated with cancer cell proliferation and survival. Its ability to inhibit specific kinases has been documented, contributing to its anticancer properties.
Anticancer Properties
The compound displays significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it effectively suppresses the growth of kidney cancer cells while exhibiting moderate effects on prostate cancer and leukemia cell lines. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Kidney Cancer Cells | 15.0 |
| Prostate Cancer Cells | 30.0 |
| Colon Cancer Cells | 25.0 |
| Leukemia Cells | 40.0 |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
Additionally, the compound has shown potential antimicrobial activity against various pathogens. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease management.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several imidazo[2,1-b]thiazole derivatives, this compound was found to have an IC50 value of 15 µM against renal carcinoma cells (HepG2). This study highlights its selectivity and potency compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study demonstrated that the compound activates caspase pathways leading to programmed cell death. This finding suggests that its anticancer effects may be mediated through apoptosis rather than merely cytostatic effects.
Comparison with Similar Compounds
Compound 5a (2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
- Core Structure: [1,2,4]Triazolo[1,5-a]pyrimidine with a 2-amino group and carboxamide at position 6 .
- Key Substituents :
- 5-Methyl and 7-(3,4,5-trimethoxyphenyl) groups for enhanced lipophilicity and π-π stacking.
- N-p-Tolyl carboxamide for improved bioavailability.
- Synthesis : Multi-component Biginelli-like reaction using benzaldehyde derivatives, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis .
Comparison with Target Compound :
- The target compound lacks the 2-amino group but incorporates a dihydroimidazothiazole-phenyl group, which may confer distinct kinase-inhibitory or anti-inflammatory properties.
Compound 38 (N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
- Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine with a 7-oxo group and pentyl chain at position 4 .
- Key Substituents: N-Cyclohexyl carboxamide and diallylamino groups for enhanced CNS permeability.
- Synthesis : General Procedure G (exact details unspecified), yielding a white solid with 62% yield .
- Activity: Acts as a CB2 cannabinoid receptor ligand (IC₅₀ = 12 nM), suggesting utility in neuroinflammation or pain management .
Comparison with Target Compound :
- The target compound’s dihydroimidazothiazole moiety may shift activity away from cannabinoid receptors toward kinase or metabolic targets.
Imidazo[2,1-b]thiazole and Related Hybrids
ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide)
- Core Structure: Imidazo[2,1-b]thiazole with a trifluoromethylphenoxy-pyridine side chain .
- Key Substituents :
- Trifluoromethyl group for metabolic resistance and enhanced binding affinity.
- Synthesis: Amine coupling reaction using (6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methanamine .
- Activity: Not explicitly stated, but analogous imidazothiazoles are explored as kinase inhibitors or antitumor agents .
Comparison with Target Compound :
Pyrimido[1,2-a]benzimidazole Carboxamides
N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydropyridin-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Core Structure : Pyrimido[1,2-a]benzimidazole with a carboxamide linkage .
- Key Substituents :
- 6-Oxo-1-phenyl group for hydrogen-bonding interactions.
- Synthesis : Multi-step condensation involving substituted benzaldehydes and pyrimidine intermediates .
- Activity : Explored for antimicrobial and antiparasitic applications .
Comparison with Target Compound :
Q & A
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
The compound’s structural confirmation requires a combination of 1H/13C NMR to assign proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1670 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, 1H NMR can resolve dihydroimidazothiazole and triazolopyrimidine proton signals, while 13C NMR distinguishes aromatic and carbonyl carbons. Cross-validation with X-ray crystallography (if crystalline) ensures absolute configuration determination .
Basic: What synthetic strategies are used to prepare triazolo[1,5-a]pyrimidine carboxamide derivatives?
Answer:
Common routes involve cyclocondensation reactions between aminopyrimidines and carbonyl-containing precursors, followed by carboxamide formation via coupling reagents (e.g., EDC/HOBt). For example, highlights cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with nucleophiles to form fused heterocycles. Multi-step syntheses often employ protecting groups for regioselective functionalization .
Advanced: How can reaction conditions be optimized to improve yields in heterocyclic synthesis?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
- Catalyst use : Acidic (H2SO4) or basic (K2CO3) conditions drive cyclization ().
- Temperature control : Reflux (80–120°C) for kinetic control vs. room temperature for thermosensitive steps ().
- Purification : Column chromatography or recrystallization minimizes byproducts ().
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-technique validation : Combine NMR (e.g., 2D COSY, HSQC) with HRMS to distinguish isobaric species.
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in carboxamide).
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values ().
Advanced: What approaches are used in structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent variation : Modify phenyl or methyl groups (e.g., lists analogs with fluorophenyl/methoxyphenyl groups).
- Bioactivity assays : Test derivatives against target enzymes/cell lines (e.g., anticancer activity in ).
- Docking studies : Predict binding modes using crystallographic data (e.g., X-ray structures in ) .
Advanced: What challenges arise in obtaining single crystals for X-ray diffraction, and how are they addressed?
Answer:
- Co-crystallization : Use co-formers (e.g., achieved co-crystals with intermediates).
- Solvent screening : Test mixed solvents (e.g., EtOH/water) for slow evaporation.
- Temperature gradients : Gradual cooling prevents amorphous precipitation ().
Basic: What purity assessment methods are critical for this compound?
Answer:
- HPLC : Quantify purity (>95%) with UV detection at λmax ~250–300 nm (aromatic systems).
- TLC monitoring : Use chloroform:acetone (3:1) for reaction progress ().
- Melting point consistency : Sharp MPs (e.g., 215–217°C in ) indicate purity .
Advanced: How to address low solubility in biological assays?
Answer:
- Prodrug design : Introduce phosphate esters or PEGylated side chains.
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate in liposomes or polymeric micelles ().
Advanced: What mechanistic insights guide the synthesis of dihydroimidazothiazole intermediates?
Answer:
- Ring-closing mechanisms : Thiourea intermediates cyclize under acidic conditions ().
- Oxidation states : Control sulfur oxidation (e.g., thioamide → sulfoxide) for regioselectivity ().
- Protecting groups : Use Boc or Fmoc to prevent side reactions ().
Basic: How are stability profiles assessed under varying pH and temperature?
Answer:
- Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by HPLC.
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C in ).
- Light exposure tests : Use ICH guidelines for photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
